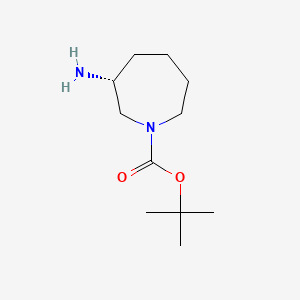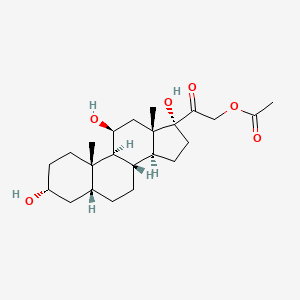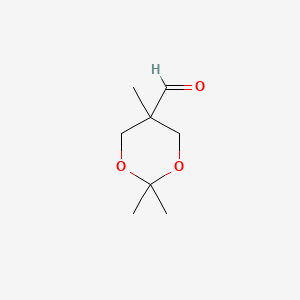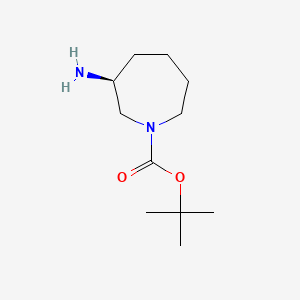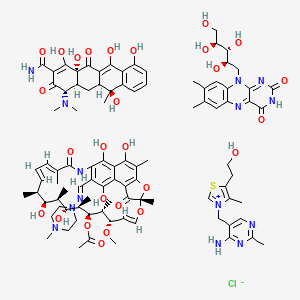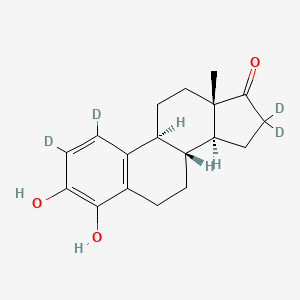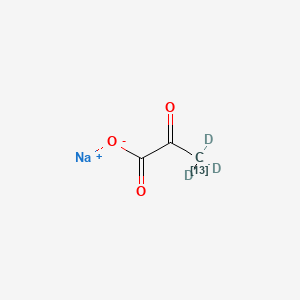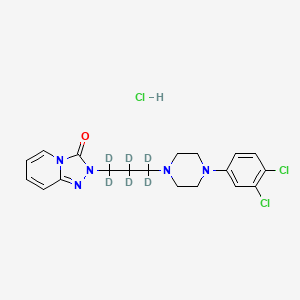
Heptanal-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanal-d14, also known as deuterated heptanal, is a stable isotope-labeled compound with the molecular formula CD3(CD2)5COD. It is a deuterated form of heptanal, where all hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications .
Preparation Methods
Heptanal-d14 can be synthesized through several methods. One common approach involves the hydroformylation of hexene, which combines hexene, carbon monoxide, and hydrogen in the presence of a catalyst. This process results in the formation of heptanal, which can then be deuterated to produce this compound . Industrial production methods often involve the use of specialized equipment and conditions to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Heptanal-d14 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the common reactions include:
Oxidation: this compound can be oxidized to form heptanoic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield heptanol-d14. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. .
Scientific Research Applications
Heptanal-d14 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The presence of deuterium atoms allows for easy detection and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. Its stable isotope labeling helps in tracking the movement and transformation of molecules within biological systems.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in identifying metabolic products and understanding drug interactions.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. .
Mechanism of Action
The mechanism of action of heptanal-d14 is primarily related to its chemical structure and the presence of deuterium atoms. Deuterium, being a heavier isotope of hydrogen, affects the vibrational frequencies and bond strengths within the molecule. This can influence the reactivity and stability of the compound in various chemical reactions. In biological systems, this compound can interact with enzymes and other molecular targets, altering their activity and function. The specific pathways and molecular targets involved depend on the context of its use in research .
Comparison with Similar Compounds
Heptanal-d14 can be compared with other deuterated aldehydes and related compounds:
Hexanal-d12: Similar to this compound, hexanal-d12 is a deuterated aldehyde with six carbon atoms. It is used in similar applications but has different physical and chemical properties due to the shorter carbon chain.
Octanal-d16: This compound has eight carbon atoms and is also used in research for its stable isotope labeling. It has a higher molecular weight and different reactivity compared to this compound.
Heptanol-d16: A deuterated alcohol derived from this compound, used in studies involving reduction reactions and metabolic pathways
This compound stands out due to its specific carbon chain length and the presence of deuterium atoms, making it a valuable tool in various scientific investigations.
Properties
CAS No. |
1246819-97-5 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
128.27 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,7-tetradecadeuterioheptan-1-one |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D |
InChI Key |
FXHGMKSSBGDXIY-OBYKGMMLSA-N |
SMILES |
CCCCCCC=O |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCC=O |
Synonyms |
1-Heptaldehyde-d14; Enanthal-d14; Enanthaldehyde-d14; Enanthic Aldehyde-d14; Enanthole-d14; Heptaldehyde-d14; Heptanaldehyde-d14; Heptyl Aldehyde-d14; NSC 2190-d14; Oenanthal-d14; Oenanthaldehyde-d14; Oenanthic Aldehyde-d14; Oenanthol-d14; n-Heptalde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


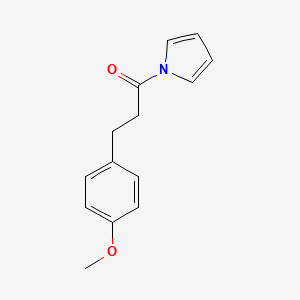
![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)
